molecular formula C13H10F2N4 B2537584 N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,4-difluoroaniline CAS No. 298217-80-8

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,4-difluoroaniline

Cat. No.: B2537584
CAS No.: 298217-80-8
M. Wt: 260.248
InChI Key: QIIYSHBAGFYQCB-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,4-difluoroaniline is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,4-difluoroaniline typically involves the reaction of 2,4-difluoroaniline with benzotriazole in the presence of a suitable base. One common method involves the use of sodium hydride as the base and dimethylformamide as the solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,4-difluoroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,4-difluoroaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial enzymes.

    Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.

    Industry: Utilized as a corrosion inhibitor and UV stabilizer in various industrial applications.

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,4-difluoroaniline involves its interaction with specific molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to inhibition of their activity. This compound can also penetrate bacterial cells and interact with target enzymes, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,4-difluoroaniline is unique due to the presence of both benzotriazole and difluoroaniline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds .

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-2,4-difluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N4/c14-9-5-6-11(10(15)7-9)16-8-19-13-4-2-1-3-12(13)17-18-19/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIYSHBAGFYQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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